Superior Regulation of Profibrotic Gene Expression vs. 5-ASA
In a DSS-induced chronic colitis mouse model, GED-0507-34-Levo significantly reduced the mRNA expression of Acta2, COL1a1, and Fn1, whereas 5-ASA only regulated COL1a1 and failed to suppress Acta2 and Fn1 [1]. This demonstrates a broader and more robust antifibrotic gene regulatory profile for GED-0507-34-Levo compared to its analog 5-ASA.
| Evidence Dimension | mRNA Expression (Fold Change vs. Control) |
|---|---|
| Target Compound Data | Acta2: 1.48-fold reduction (P<0.05); COL1a1: 1.93-fold reduction (P<0.005); Fn1: 1.03-fold reduction (P<0.05) |
| Comparator Or Baseline | 5-ASA: Significantly regulated COL1a1 only; no significant effect on Acta2 or Fn1 |
| Quantified Difference | GED-0507-34-Levo reduces all three key fibrotic markers, while 5-ASA only affects one. |
| Conditions | DSS-induced chronic colitis in C57BL/6 mice; qRT-PCR analysis of colon tissue |
Why This Matters
Procuring GED-0507-34-Levo, not generic 5-ASA, is essential for studies requiring comprehensive downregulation of the Acta2-COL1a1-Fn1 fibrotic gene signature.
- [1] Speca S, et al. Novel PPARγ Modulator GED-0507-34 Levo Ameliorates Inflammation-driven Intestinal Fibrosis. Inflamm Bowel Dis. 2016;22(2):279-92. (Figure 3: Relative expression of profibrotic genes). View Source
